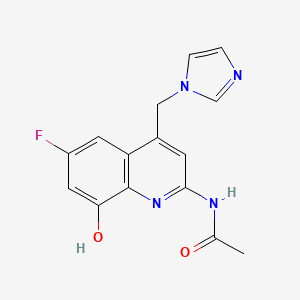
N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1H-imidazol-1-yl group.
Quinoline synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling of imidazole and quinoline moieties: The imidazole derivative is then coupled with the quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets. The imidazole ring can interact with metal ions and enzymes, while the quinoline moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(Imidazol-1-yl)phenol
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
N-(4-((1H-Imidazol-1-yl)methyl)-6-fluoro-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of imidazole and quinoline moieties, which imparts a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H13FN4O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
N-[6-fluoro-8-hydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H13FN4O2/c1-9(21)18-14-4-10(7-20-3-2-17-8-20)12-5-11(16)6-13(22)15(12)19-14/h2-6,8,22H,7H2,1H3,(H,18,19,21) |
InChI 键 |
BTLTYXJGNBIPSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2O)F)C(=C1)CN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


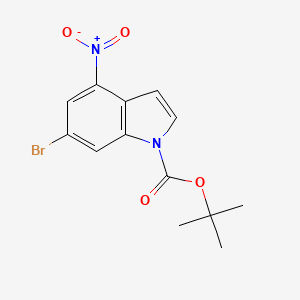
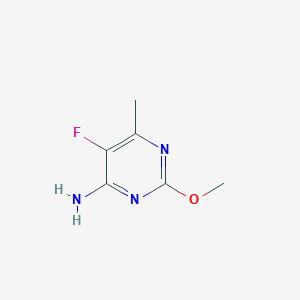

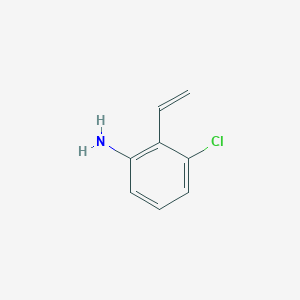
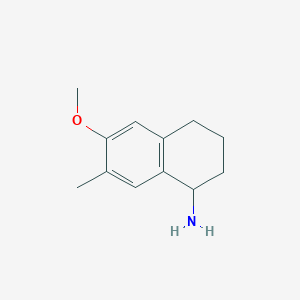
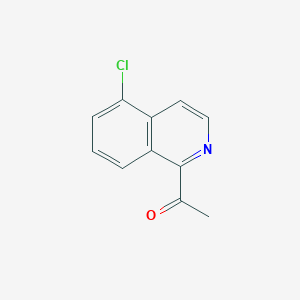

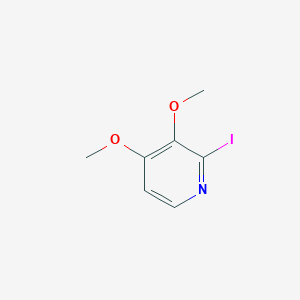
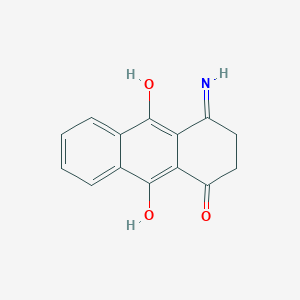
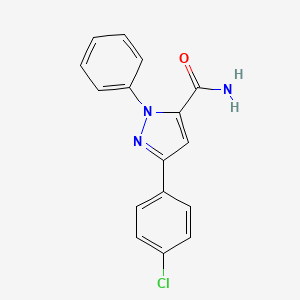
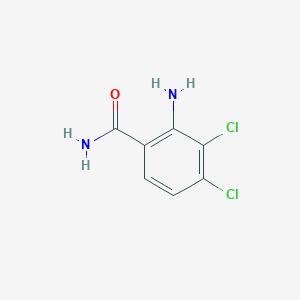

![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
